5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione
Description
Systematic Nomenclature and Molecular Formula Analysis
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with a bicyclic imidazolidine core substituted by a piperidine ring and a methyl group. Its systematic IUPAC name reflects the imidazolidine-2,4-dione backbone, where the methyl group and piperidin-4-yl moiety occupy the 5-position.
Key molecular parameters:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ | |
| Molecular Weight | 197.23 g/mol | |
| SMILES | O=C1C(C)(C2CCNCC2)NC(N1)=O | |
| InChIKey | PUMKMANHZZWGMY-UHFFFAOYSA-N |
The compound’s structure consists of an imidazolidine ring with two carbonyl groups at positions 2 and 4, a methyl group at position 5, and a piperidine ring attached via its 4-position.
Crystallographic Structure Determination via X-ray Diffraction
While no direct X-ray crystallography data exists for this compound, methodologies from related compounds provide insights. For example, crystal modifications of analogous imidazolidinediones, such as (5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidin-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione, have been characterized using single-crystal X-ray diffraction. These studies reveal orthorhombic space groups (e.g., P2₁2₁2₁) with close molecular packing and densities exceeding 1.46 g/mL.
Key observations from analogous systems:
Conformational Analysis Through NMR Spectroscopy
NMR spectroscopy provides critical insights into the conformational preferences of this compound. While specific data for this compound is unavailable, trends from structurally related imidazolidinediones (e.g., 3-(4-methoxyphenyl)-5-methyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione) inform expected signal patterns:
Predicted NMR features:
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |
|---|---|---|---|
| Methyl group (C-5) | 1.55 (s) | 23.0 | CH₃ |
| Piperidine protons (C-2, C-3, C-5, C-6) | 1.5–2.5 (m) | 23–54 | CH₂, CH |
| Imidazolidine carbonyl carbons | - | 155–173 | C=O |
Key observations:
Computational Molecular Modeling and Density Functional Theory (DFT) Studies
Computational methods like DFT are essential for probing electronic structure and reactivity. While no published DFT studies exist for this compound, theoretical approaches for imidazolidinediones highlight:
Electronic distribution:
- Carbonyl groups exhibit partial double-bond character due to resonance stabilization.
- Piperidine nitrogen participates in hydrogen bonding, influencing molecular conformation.
Reactivity predictions:
Methodological considerations:
- Basis sets: B3LYP functional with 6-31G(d,p) basis sets are commonly used for accurate geometry optimization.
- Solvent effects: Polar solvents (e.g., DMSO) alter electron density, affecting HOMO-LUMO gaps.
Properties
IUPAC Name |
5-methyl-5-piperidin-4-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKMANHZZWGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309268-54-9 | |
| Record name | 5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction, which involves the condensation of ketones with ammonium carbonate and potassium cyanide, is a classical method for hydantoin synthesis. For this compound, the ketone precursor would need to incorporate both the methyl and piperidin-4-yl groups. A hypothetical pathway involves reacting 4-(1-methyl-1-cyanoethyl)piperidine with ammonium carbonate under acidic conditions:
Key challenges include ensuring regioselectivity at the 5-position and avoiding over-alkylation of the piperidine nitrogen. Yields in such reactions typically range from 40–60%, depending on the steric bulk of the substituents.
Cyclization of Urea Derivatives
An alternative route involves the cyclization of α-amino acid derivatives with urea. Starting from a piperidine-containing α-amino acid, such as 4-(aminomethyl)piperidine, reaction with methyl isocyanate followed by acid-catalyzed cyclization could yield the target compound:
This method offers better control over stereochemistry but requires anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for hydantoin cyclization due to their ability to stabilize transition states. Elevated temperatures (80–100°C) improve reaction rates but may lead to decomposition if the piperidine nitrogen undergoes unwanted alkylation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization rate |
| Solvent | DMF | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Catalytic Systems
Lewis acids such as zinc chloride or boron trifluoride etherate can accelerate cyclization by polarizing the carbonyl groups. However, their use with piperidine derivatives risks forming stable complexes with the amine, necessitating careful stoichiometric control.
Analytical Characterization
Post-synthesis purification is critical due to the compound’s propensity to form hydrates. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming structure:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione serves as a vital building block in organic synthesis. Its imidazolidine core allows for the creation of more complex molecules through various chemical reactions, including oxidation and reduction processes. The compound's ability to participate in nucleophilic substitution reactions further enhances its utility in synthetic chemistry.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against certain bacterial strains, suggesting its potential role in developing new antimicrobial agents. The compound's interaction with specific enzymes may inhibit bacterial growth, making it a candidate for further pharmacological investigation.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have identified it as a potential inhibitor of tankyrases (TNKS), which play a crucial role in tumor progression by activating the Wnt/β-catenin signaling pathway. The inhibitory potency of this compound against TNKS2 has been documented, indicating its potential as a therapeutic agent in oncology .
Medicinal Chemistry
Drug Development
In medicinal chemistry, the compound is being investigated for its potential use in drug development. Its unique structure allows for modifications that can enhance its biological activity and selectivity towards specific targets. For instance, chirality studies have revealed that different enantiomers of the compound exhibit varying degrees of biological activity against TNKS2, highlighting the importance of stereochemistry in drug design .
Mechanism of Action
The mechanism of action involves binding to molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation . Understanding these mechanisms is crucial for optimizing the compound's therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Piperidine/Piperazine Derivatives
Several imidazolidine-2,4-dione derivatives feature piperidine or piperazine substituents, which modulate selectivity and binding affinity:
- Compound 9 (): 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride exhibits 100% purity and distinct NMR shifts, suggesting strong conformational stability due to the 4-chlorophenoxy-piperidine group. Its retention time (5.10 min) reflects moderate polarity compared to analogs with shorter chains .
- The piperazine moiety likely enhances solubility and receptor interactions .
Aryl-Substituted Derivatives
Aryl groups influence electronic properties and bioactivity:
- 5-Methyl-5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione () : The trifluoromethyl group enhances electrophilicity and stability, with λmax values comparable to avobenzone (UV filter). Its rigid structure promotes intramolecular hydrogen bonding .
- 5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8, ) : A simple phenyl substituent results in lower H content (5.30%) and higher crystallinity, contrasting with the target compound’s nitrogen-rich piperidine group, which may improve solubility in polar solvents .
Alkyl-Substituted Derivatives
Alkyl chains impact lipophilicity and antimicrobial activity:
- 5-But-3-enyl-5-methyl-imidazolidine-2,4-dione (Hyd3, ) : An unsaturated butenyl chain increases molecular flexibility and H content (8.22%), correlating with reduced antimicrobial efficacy compared to rigid analogs .
- 5,5-Diethylimidazolidine-2,4-dione () : High similarity (0.98) to the target compound but with ethyl groups, which may lower melting points and enhance metabolic stability .
Key Difference : The piperidin-4-yl group introduces a cyclic amine, enabling hydrogen bonding and chiral centers absent in linear alkyl chains.
Dual-Targeting Derivatives
- 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione (): This dual Tankyrase 1/2 inhibitor shows binding free energies of -43.88 kcal/mol (TNKS-1) and -30.79 kcal/mol (TNKS-2).
Key Difference : The target compound’s piperidine may favor interactions with enzymes requiring basic residues, whereas quinazoline derivatives rely on aromatic stacking.
Biological Activity
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione (commonly referred to as compound A ) is a heterocyclic compound belonging to the imidazolidine-2,4-dione class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a receptor antagonist and its implications in various therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₅N₃O₂, with a molecular weight of 183.24 g/mol. The compound features a piperidine ring attached to an imidazolidine core, which is critical for its biological interactions.
Antagonistic Effects on Receptors
Recent studies have highlighted the role of this compound as a serotonin 5-HT2A receptor antagonist . Research indicates that this compound exhibits moderate antagonistic activity against the 5-HT2A receptors, which are implicated in various physiological and pathological processes including mood regulation and platelet aggregation.
- Receptor Affinity : The compound was synthesized and tested for its affinity towards the 5-HT2A receptor. It was found that certain derivatives of imidazolidine compounds had Ki values in the low nanomolar range, indicating strong binding affinity .
- Functional Assays : In functional bioassays using isolated rat aorta and human cell lines expressing 5-HT2A receptors, the compound demonstrated significant inhibition of serotonin-induced platelet aggregation, with IC50 values comparable to established antagonists such as ketanserin .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Platelet Aggregation : The compound interferes with the signaling pathways activated by serotonin at the 5-HT2A receptor, thus preventing platelet aggregation .
Study on Antiplatelet Activity
A notable study investigated the antiplatelet effects of various imidazolidine derivatives, including compound A. The results indicated that these compounds could serve as novel antiplatelet agents due to their ability to inhibit collagen-stimulated platelet aggregation effectively .
| Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| Compound A | 27.3 | Ketanserin | 32.1 |
| Compound B | 66.8 | Sarpogrelate | 66.8 |
This table illustrates the comparative effectiveness of compound A against established antiplatelet drugs.
Computational Studies
Computational studies utilizing molecular docking techniques have also been performed to predict the binding modes of compound A at the active sites of the serotonin receptors. These studies suggest that modifications in the piperidine moiety can enhance receptor selectivity and potency .
Q & A
Q. What are the standard synthetic routes for preparing 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione?
- Methodological Answer : A common approach involves condensation reactions using piperidine derivatives. For example, piperidine can act as a catalyst in ethanol under reflux (90°C for 6 hours) to facilitate cyclization of aldehyde precursors with thiazolidine-2,4-dione analogs . Anhydrous conditions (e.g., pyridine under nitrogen) are critical for acylation steps to prevent hydrolysis of intermediates . Multi-step syntheses often require isolating intermediates via column chromatography and verifying purity via TLC or HPLC .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For related imidazolidine-diones, crystals are grown via slow evaporation of solvent, and data collected using Mo-Kα radiation (λ = 0.71073 Å). Structural parameters (bond angles, torsion angles) are refined using software like SHELXL, with final R-values < 0.05 indicating high accuracy .
Q. What analytical techniques are used to assess purity and identity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
Q. How are pharmacopeial standards applied to ensure compound quality?
- Methodological Answer : Residual solvent limits (e.g., <500 ppm for ethanol) are tested via GC-MS. Assays follow protocols like dissolving 15.4 g ammonium acetate in 1 L water (pH adjusted to 6.5 with acetic acid) for buffer preparation, ensuring compliance with USP/PhEur guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics. For example, ICReDD employs reaction path searches to identify optimal catalysts (e.g., piperidine vs. morpholine) and solvent systems, reducing trial-and-error experimentation. Experimental data are fed back into computational models to refine activation barriers and selectivity .
Q. What strategies address low yields in multi-step syntheses involving piperidine rings?
- Methodological Answer :
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound reagents) to trap unreacted intermediates.
- Catalyst Screening : Test alternatives like DMAP or DBU to enhance acylation efficiency .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling rapid adjustments .
Q. How is bioactivity evaluated against therapeutic targets (e.g., antimicrobial activity)?
- Methodological Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based substrates (e.g., ATPase-Glo™) .
- Molecular Docking : AutoDock Vina screens interactions with target proteins (e.g., DNA gyrase) to prioritize analogs .
Q. How do researchers reconcile contradictory data in spectroscopic vs. crystallographic analyses?
- Methodological Answer :
- Dynamic vs. Static Disorder : X-ray structures may show averaged positions, while NMR captures dynamic conformers. For example, piperidine ring puckering in NMR (multiplets in ¹H NMR) vs. fixed chair conformations in X-ray .
- Validation : Cross-check with variable-temperature NMR or neutron diffraction to resolve discrepancies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar derivatives?
- Methodological Answer :
- Reaction Kinetic Profiling : Compare time-yield curves under identical conditions (e.g., ethanol vs. DMF solvents) .
- Impurity Analysis : LC-MS identifies side products (e.g., over-alkylated derivatives) that reduce yields .
- Replicate Studies : Independent validation using standardized protocols (e.g., USP guidelines) to isolate operator-dependent errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
